2-Amino-N-butyl-N-methylacetamide hydrochloride
Overview
Description
2-Amino-N-butyl-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-butyl-N-methylacetamide hydrochloride typically involves the reaction of N-butyl-N-methylacetamide with an amine source under controlled conditions. One common method includes the following steps:
Starting Materials: N-butyl-N-methylacetamide and an amine source such as ammonia or an amine derivative.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 0-50°C.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Automated systems for precise measurement and mixing of raw materials.
Reaction Control: Continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Purification: The product is purified using crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-butyl-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Amino-N-butyl-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which 2-Amino-N-butyl-N-methylacetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
2-Amino-N-butyl-N-methylacetamide hydrochloride can be compared with other similar compounds such as:
2-Amino-N,N-dimethylacetamide hydrochloride: Similar structure but different alkyl groups, leading to variations in reactivity and applications.
N-Butylacetamide: Lacks the amino group, resulting in different chemical properties and uses.
N-Methylacetamide: Simpler structure with different reactivity patterns.
Uniqueness: The presence of both butyl and methyl groups in this compound provides a unique combination of hydrophobic and hydrophilic properties, making it versatile for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
2-amino-N-butyl-N-methylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-4-5-9(2)7(10)6-8;/h3-6,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAKYTRNBOBSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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